molecular formula C10H10Cl2N2O3 B2540322 4-(4,5-Dichloro-2-nitrophenyl)morpholine CAS No. 59504-38-0

4-(4,5-Dichloro-2-nitrophenyl)morpholine

Cat. No.: B2540322
CAS No.: 59504-38-0
M. Wt: 277.1
InChI Key: KFQXFYMZLORMSD-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O3 It is characterized by the presence of a morpholine ring attached to a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine typically involves the reaction of 4,5-dichloro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dichloromethane (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzene (DMB) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4,5-dichloro-2-aminophenyl)morpholine, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-(4,5-Dichloro-2-nitrophenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dichloro-2-aminophenyl)morpholine: A derivative formed by the reduction of the nitro group.

    4-(4,5-Dichloro-2-hydroxyphenyl)morpholine: A derivative formed by the substitution of the nitro group with a hydroxyl group.

    4-(4,5-Dichloro-2-methylphenyl)morpholine: A derivative formed by the substitution of the nitro group with a methyl group.

Uniqueness

4-(4,5-Dichloro-2-nitrophenyl)morpholine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4,5-dichloro-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c11-7-5-9(13-1-3-17-4-2-13)10(14(15)16)6-8(7)12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQXFYMZLORMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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